2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone
説明
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS2/c1-14-22-23-19(28-14)27-13-16-11-17(26)21-18(20-16)25-9-7-24(8-10-25)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFMJNYIYAPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112665 | |
| Record name | 6-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-[4-(phenylmethyl)-1-piperazinyl]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727390-79-6 | |
| Record name | 6-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-[4-(phenylmethyl)-1-piperazinyl]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727390-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-[4-(phenylmethyl)-1-piperazinyl]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound 2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Molecular Characteristics
- IUPAC Name : 2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone
- Molecular Formula : C18H22N4OS
- Molecular Weight : 342.46 g/mol
- CAS Number : 94038-26-3
Structural Representation
The compound features a pyrimidinone core substituted with a benzyl piperazine moiety and a thiadiazole group, which is essential for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the role of lipoxygenase (LOX) enzymes in various neoplastic diseases. Compounds similar to the target compound have shown significant inhibition of LOX enzymes, which are implicated in tumor progression and inflammation. For instance, derivatives of 1,3,4-thiadiazole have been tested against 15-lipoxygenase-1, revealing promising results for anticancer drug development .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using several cancer cell lines:
These results indicate that the compound exhibits potent cytotoxicity against prostate (PC3), colorectal (HT29), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent.
Flow cytometry analysis demonstrated that the compound induces apoptotic cell death in HeLa cells and effectively blocks the cell cycle at the sub-G1 phase. This mechanism suggests that the compound may trigger intrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound appears to influence its biological activity significantly. Studies indicate that modifications at the piperazine and thiadiazole positions can enhance or reduce cytotoxicity and enzyme inhibition. For example:
- Substituents on the benzyl group can modulate lipophilicity and receptor binding affinity.
- The thiadiazole moiety is crucial for enhancing enzyme inhibition properties.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating various derivatives of thiadiazole compounds, it was found that those with methoxy substitutions exhibited higher cytotoxicity against SKNMC cells compared to others .
- Inhibition of Lipoxygenase : A series of compounds derived from 1,3,4-thiadiazole showed significant inhibition of LOX enzymes in vitro, leading to reduced proliferation in cancer cell lines .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Substituent Analysis
- Benzylpiperazinyl vs.
- Thiadiazole-thioether vs. Oxadiazole-thione : The sulfur atom in the thiadiazole-thioether likely improves metabolic stability over oxadiazole-thiones, which are prone to oxidation .
Research Findings and Inferences
Receptor Binding : Arylpiperazines in demonstrate affinity for serotonin receptors (5-HT1A/5-HT2A). The benzylpiperazinyl group in the target compound could exhibit similar or enhanced selectivity due to steric and electronic effects .
Antimicrobial Potential: Thiadiazole derivatives are known for antimicrobial activity. The 5-methyl-1,3,4-thiadiazole moiety may synergize with the pyrimidinone core to inhibit bacterial enzymes or DNA gyrase .
Q & A
Q. What are the optimized synthetic routes for 2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone, and how do reaction conditions influence yield?
The synthesis involves coupling the pyrimidinone core with functionalized piperazine and thiadiazole moieties. Key steps include nucleophilic substitution at the pyrimidinone C6 position using [(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl groups and subsequent benzylation of the piperazine ring. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact intermediate stability and final yield. For example, refluxing in acetic acid with sodium acetate buffer (pH ~4.5) improves coupling efficiency by minimizing side reactions . Purification via recrystallization (dioxane/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating high-purity product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the piperazinyl and thiadiazolyl substitutions. The methyl group on the thiadiazole ring appears as a singlet (~δ 2.5 ppm), while the pyrimidinone NH proton resonates near δ 10.5 ppm .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~470). Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar byproducts .
- FT-IR : Validate the presence of C=S (thiadiazole, ~680 cm⁻¹) and C=O (pyrimidinone, ~1670 cm⁻¹) groups .
Q. How can researchers design preliminary bioactivity screens for this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values and selectivity indices vs. normal cells (e.g., HEK293) .
- Enzyme inhibition : Target kinases or proteases linked to the piperazine-thiadiazole pharmacophore. Use fluorescence-based kits (e.g., ATPase activity) .
Advanced Research Questions
Q. What computational strategies are recommended to explore structure-activity relationships (SAR) for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase ATP-binding pockets. The benzyl-piperazinyl group may occupy hydrophobic cavities, while the thiadiazole-thioether moiety participates in π-π stacking .
- QSAR models : Train on datasets of pyrimidinone derivatives to predict bioactivity (e.g., pIC₅₀) using descriptors like LogP, polar surface area, and H-bond acceptor count .
- MD simulations : Analyze stability of ligand-target complexes (50–100 ns trajectories) to identify critical binding residues .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (IV/oral administration in rodents) and tissue distribution (LC-MS/MS). Low oral bioavailability may explain efficacy gaps .
- Metabolite identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF. Thiadiazole ring oxidation or piperazine N-debenzylation could generate inactive metabolites .
- Dose optimization : Use factorial design experiments (e.g., 4×4 matrix) to test combinations of dosing frequency and route (e.g., IP vs. oral gavage) .
Q. What experimental designs are robust for evaluating mechanistic hypotheses (e.g., kinase inhibition vs. DNA intercalation)?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using radioactive ATP-binding assays. Compare inhibition patterns to known inhibitors (e.g., imatinib) .
- DNA interaction studies :
- Fluorescence quenching : Monitor changes in ethidium bromide-DNA emission upon compound addition.
- Circular dichroism : Detect shifts in DNA helix conformation (e.g., B-to-Z transitions) .
- Gene expression profiling : RNA-seq or qPCR arrays to identify downstream pathways (e.g., apoptosis markers like BAX/BCL2) .
Q. How can researchers address solubility challenges in formulation for in vivo studies?
- Co-solvent systems : Test PEG-400/water (1:1) or cyclodextrin-based solutions to enhance aqueous solubility (>1 mg/mL) .
- Salt formation : React with HCl or mesylate to generate crystalline salts with improved dissolution rates .
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm diameter) via solvent evaporation. Characterize encapsulation efficiency (>70%) and release kinetics (pH 7.4 vs. 5.5) .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response data in heterogeneous biological systems?
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for pairwise comparisons) .
- Machine learning : Apply random forest or SVM models to predict toxicity thresholds from high-throughput screening data .
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves (37–65°C) with/without compound treatment .
- BRET/FRET : Engineer cells with biosensors (e.g., EGFR-BRET) to quantify real-time target modulation .
- Knockdown/overexpression : Use CRISPR-Cas9 or siRNA to confirm phenotype reversal in target-deficient cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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